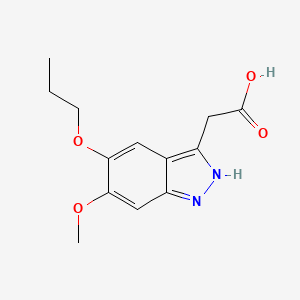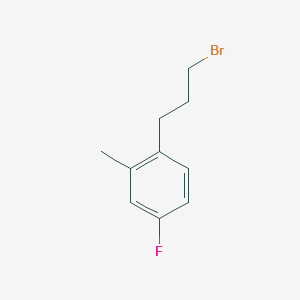
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene is an organic compound with the molecular formula C10H12BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group, a fluorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-2-methylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as toluene or xylene and is often carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to accelerate the reaction and enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 4-fluoro-2-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The primary product is 4-fluoro-2-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. The fluorine and methyl groups influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the fluorine and methyl substituents, resulting in different reactivity and applications.
4-Fluoro-2-methylbenzene: Lacks the bromopropyl group, making it less reactive towards nucleophilic substitution.
1-(3-Bromopropyl)-4-chloro-2-methylbenzene: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties .
Uniqueness
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring. This combination imparts distinct electronic and steric effects, making the compound valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H12BrF |
|---|---|
Molekulargewicht |
231.10 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-7-10(12)5-4-9(8)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
PDKRUBSDYTZLIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


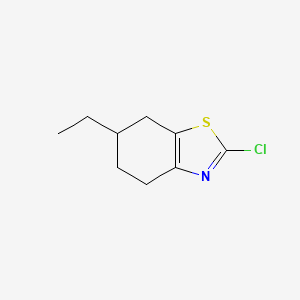

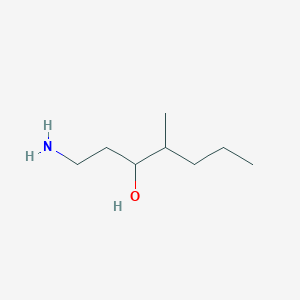
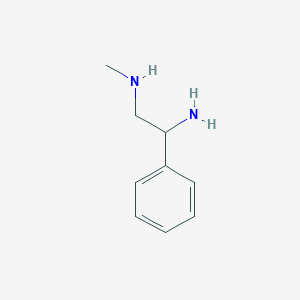

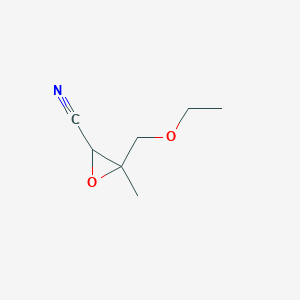
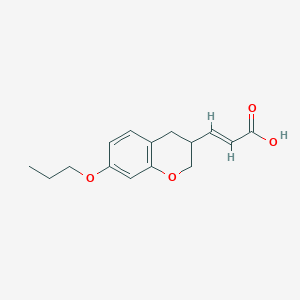
![N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13173963.png)
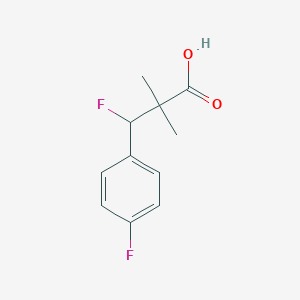
![3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)
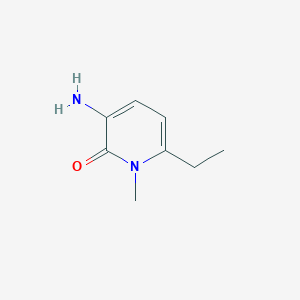

![N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)
